N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H18N2O2S2 and its molecular weight is 322.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Reactivity
Compounds containing morpholine and thiophene groups, such as the title compound, have been the subject of extensive study due to their interesting chemical properties and potential applications. For instance, the cyclization of (2-bromophenyl)thioacetic acid morpholide to 2-(morpholin-4-yl)-1-benzothiophene in the presence of copper(II) chloride demonstrates the reactivity of these morpholide derivatives and their potential as intermediates in the synthesis of more complex molecules (Petrov et al., 2020).
Synthesis of Functionalized Molecules
The synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives highlights the utility of morpholine derivatives in creating materials with specific functional properties, such as biodegradability and chemical reactivity (Veld et al., 1992). This opens up possibilities for the development of new materials with tailored properties for various applications, including medical and environmental.
Biological Activity and Potential Applications
Research into the biological activity of molecules containing thiophene and morpholine groups has led to the discovery of potential therapeutic agents. For example, the synthesis and evaluation of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have shown promise as potent inhibitors of Mycobacterium tuberculosis, highlighting the potential of such compounds in the development of new antimycobacterial agents (Marvadi et al., 2020).
Nickel-Catalyzed Reactions
The nickel-catalyzed formation of a carbon-nitrogen bond at the beta position of saturated ketones using compounds such as morpholine showcases the versatility of these molecules in facilitating novel chemical reactions, potentially leading to the synthesis of new compounds with diverse applications (Ueno et al., 2009).
Future Directions
Thiophene-based compounds have been the focus of many researchers due to their potential biological activities. They are used in the synthesis of pharmaceutical and biologically active compounds . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
Related compounds have shown considerable anti-urease and leishmanicidal potential .
Mode of Action
It’s worth noting that related compounds have exhibited a significant inhibitory effect on urease, with ic50 values in the range of 350–805 μM .
Biochemical Pathways
Related compounds have shown to inhibit enzymatic reactions, enhance lipophilicity, and alter cell membrane functions .
Result of Action
Related compounds have shown marked anticancer activities in human colorectal cancer (hct), hepatic cancer (hepg2), and breast cancer (mcf-7) cell lines .
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-15(14-4-2-10-21-14)16-11-12(13-3-1-9-20-13)17-5-7-19-8-6-17/h1-4,9-10,12H,5-8,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCGJGIOASSWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.